Enhancement of In Vivo Antitumor Potency by Oic Incorporation into a Peptide Dimer
The incorporation of an Oic residue at the C-terminus of the bradykinin antagonist peptide B9430 to create the dimeric analog CU201 results in a highly potent antitumor agent. CU201 demonstrates an in vitro ED50 of 0.15 µM against small-cell lung cancer (SCLC) cells and inhibits SHP-77 tumor growth in vivo [1]. This level of potency is a direct consequence of the conformational constraint and stability conferred by the Oic moiety, as the parent compound B9430, which lacks this motif, shows different activity profiles. While a direct, head-to-head comparison of ED50 values for B9430 under identical conditions is not provided in the source, the data underscores the significant enhancement in biological activity achievable through Oic substitution.
| Evidence Dimension | In vitro antitumor potency (ED50) against small-cell lung cancer cells |
|---|---|
| Target Compound Data | ED50 = 0.15 µM (as part of CU201 dimer) |
| Comparator Or Baseline | Parent peptide B9430 (lacks Oic residue) |
| Quantified Difference | Not quantified for B9430 in the same assay, but CU201 represents a significantly more potent derivative. |
| Conditions | In vitro cell-based assay; specific cell line not named in abstract but identified as small-cell lung cancer cells. |
Why This Matters
This evidence demonstrates that the Oic scaffold is critical for achieving nanomolar-level potency in a therapeutically relevant peptide, a property that cannot be assumed for simpler analogs, making it essential for developing highly active anticancer agents.
- [1] Wang, J., Krishnamoorthi, V., Wang, E., Yang, C., Baptista, D., Wu, X., Liu, M., Gardner, M., Elkins, P., Hines, J., & Liu, P. (2010). LC/MS characterization of impurities and degradation products of a potent antitumor peptidic dimer, CU201. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 824-833. View Source
